REACTION_CXSMILES
|
C[C:2]1[O:3][C:4]2C=CC3[C:7](=CC=CC=3)[C:5]=2N=1.C1S(=O)(=O)[O:18][CH2:17]C1.C(N(CC)CC)C.[CH3:29][OH:30]>>[CH3:29][O:30][CH:7]=[CH:5][CH:4]([O:3][CH3:2])[O:18][CH3:17]
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(N1)C1=CC=CC=C1C=C2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1CCOS1(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
To a reactor was added 1.27 g (4 mmole) of ##STR9##
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Type
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ADDITION
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Details
|
To this mixture was added 1.29 g (4 mmole)
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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COC=CC(OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |